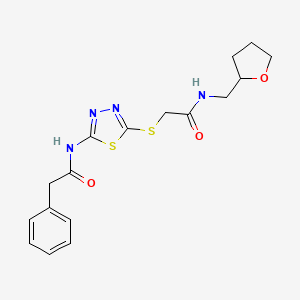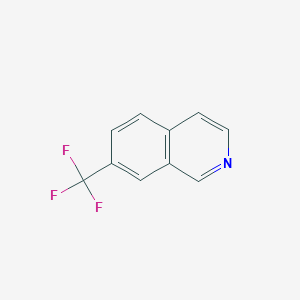![molecular formula C11H17NO2 B2618554 2-[Ethyl-(2-methoxyphenyl)amino]ethanol CAS No. 342422-28-0](/img/structure/B2618554.png)
2-[Ethyl-(2-methoxyphenyl)amino]ethanol
Descripción general
Descripción
2-[Ethyl-(2-methoxyphenyl)amino]ethanol, also known as 'Etomidate,' is a potent anesthetic agent that has been widely used in clinical practice for several decades. It belongs to the class of imidazole-based anesthetics and is commonly used for induction and maintenance of anesthesia during surgical procedures.
Aplicaciones Científicas De Investigación
1. Role in Sympathomimetic Activity
A study by Lands, Ludueña, and Buzzo (1967) explored the structural modification of related compounds, noting that changes in sympathomimetic activity occur with the addition of methyl or ethyl groups. Their research provides insight into how similar structural modifications might influence the activity of 2-[Ethyl-(2-methoxyphenyl)amino]ethanol, particularly in differentiating β-receptor populations in various tissues (Lands, Ludueña, & Buzzo, 1967).
2. Synthesis and Antibacterial Activities
Li-fen (2011) synthesized a compound structurally similar to 2-[Ethyl-(2-methoxyphenyl)amino]ethanol, examining its antibacterial activities. The study demonstrates how structural analogs of this compound could have potential antibacterial properties, particularly when complexed with certain metals (Li-fen, 2011).
3. Transformation in Chemical Reactions
Kakimoto et al. (1982) studied the reaction of a related compound, transforming it into different derivatives. This research provides a basis for understanding how 2-[Ethyl-(2-methoxyphenyl)amino]ethanol might behave under similar chemical conditions and potentially form various useful derivatives (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
4. Potential Use in Peptide Chemistry
The study by Chantreux et al. (1984) discussed the use of a similar phosphino group in peptide chemistry. This suggests that compounds like 2-[Ethyl-(2-methoxyphenyl)amino]ethanol might have applications in synthesizing or modifying peptides, particularly as a protecting group (Chantreux, Gamet, Jacquier, & Verducci, 1984).
5. Optical Power Limiting Applications
Rajashekar et al. (2013) synthesized novel materials, including one similar to 2-[Ethyl-(2-methoxyphenyl)amino]ethanol, for optical power limiting applications. This indicates potential for 2-[Ethyl-(2-methoxyphenyl)amino]ethanol in the field of photonics and optoelectronics (Rajashekar, Limbu, Aditya, Rao, & Sai, 2013).
Propiedades
IUPAC Name |
2-(N-ethyl-2-methoxyanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-12(8-9-13)10-6-4-5-7-11(10)14-2/h4-7,13H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONUJMYIOZCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Ethyl-(2-methoxyphenyl)amino]ethanol | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide](/img/structure/B2618471.png)
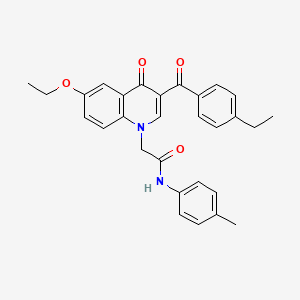
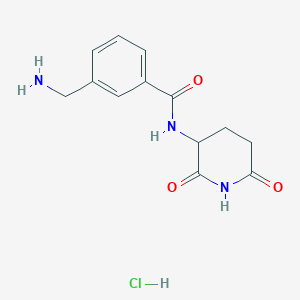
![N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2618475.png)
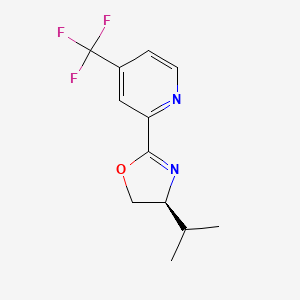
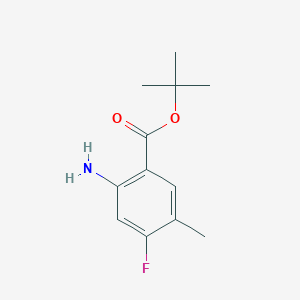
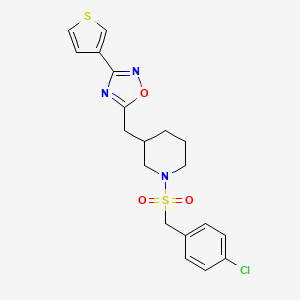
![3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide](/img/structure/B2618481.png)
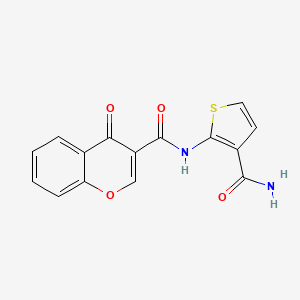
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide](/img/structure/B2618486.png)
![N-(3-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2618489.png)
![2-(4-bromophenyl)-3-methyl-1-(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B2618490.png)
